4-(Oxolan-2-ylmethoxy)pyridine
Overview
Description
4-(Oxolan-2-ylmethoxy)pyridine, also known as 4-[(tetrahydro-2-furanylmethoxy)]pyridine, is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound features a pyridine ring substituted with an oxolan-2-ylmethoxy group, making it a member of the pyridine derivatives family. Pyridine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxolan-2-ylmethoxy)pyridine typically involves the reaction of pyridine with oxolan-2-ylmethanol under specific conditions. One common method is the nucleophilic substitution reaction, where pyridine is treated with oxolan-2-ylmethanol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(Oxolan-2-ylmethoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced pyridine derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as NaH or K2CO3.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Scientific Research Applications
4-(Oxolan-2-ylmethoxy)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties. It can be used in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and inflammatory conditions.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Oxolan-2-ylmethoxy)pyridine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit the activity of certain enzymes responsible for inflammation or microbial growth, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(Tetrahydro-2-furanylmethoxy)pyridine: Similar in structure but may have different substituents on the pyridine ring.
4-(Methoxymethyl)pyridine: Lacks the oxolan-2-yl group, resulting in different chemical properties.
4-(Ethoxymethyl)pyridine: Contains an ethoxy group instead of the oxolan-2-yl group.
Uniqueness
4-(Oxolan-2-ylmethoxy)pyridine is unique due to the presence of the oxolan-2-ylmethoxy group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other pyridine derivatives .
Properties
IUPAC Name |
4-(oxolan-2-ylmethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-10(12-7-1)8-13-9-3-5-11-6-4-9/h3-6,10H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIISBLOJVJOKSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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